BenchChemオンラインストアへようこそ!

97631-49-7 (Fumarate)

Cardiac Ischemia Calcium Channel Antagonist Anti-Ischemic Agent

CERM-11956 fumarate (CAS 97631-49-7) is the definitive reference standard for cardiac ischemia-reperfusion research requiring clean pharmacodynamic interpretation. Unlike bepridil, CERM-11956 confers the most pronounced anti-ischemic protection among tested calcium antagonists at concentrations that induce only minor negative inotropic activity, eliminating the confounding variable of reduced cardiac work. Critically, CERM-11956 does not elevate post-ischemic ATP levels—a metabolic signature divergent from other VDCC blockers. This unique profile enables precise dissection of calcium channel blockade from high-energy phosphate metabolism and cardioprotection. Essential for validating guinea-pig working heart models and benchmarking novel anti-ischemic candidates against a well-characterized hemodynamic profile.

Molecular Formula C29H38N2O7
Molecular Weight 526.6 g/mol
CAS No. 97631-49-7
Cat. No. B1668407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name97631-49-7 (Fumarate)
CAS97631-49-7
SynonymsCERM-11956;  CERM 11956;  CERM11956
Molecular FormulaC29H38N2O7
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCC(C)OCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H34N2O3.C4H4O4/c1-3-20(2)28-18-23(26-13-7-8-14-26)17-27(16-21-9-5-4-6-10-21)22-11-12-24-25(15-22)30-19-29-24;5-3(6)1-2-4(7)8/h4-6,9-12,15,20,23H,3,7-8,13-14,16-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyRDZJRZMQCVQTSK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CERM-11956 Fumarate (CAS 97631-49-7): Product Definition and Comparator Context


CAS 97631-49-7 is the fumarate salt of CERM-11956, a bepridil derivative and calcium channel antagonist . The compound is classified as an anti-ischemic agent and was originally developed as a voltage-dependent calcium channel (VDCC) blocker . CERM-11956 fumarate is a small molecule research compound with a molecular weight of 526.62 g/mol .

Why CERM-11956 (CAS 97631-49-7) Cannot Be Replaced by Generic Bepridil or Other Calcium Antagonists


In-class substitution fails because CERM-11956 exhibits a pharmacodynamic profile that is distinct from its parent compound bepridil and other calcium antagonists. Studies demonstrate that CERM-11956 exerts the most pronounced anti-ischemic protection among tested comparators at concentrations that cause only minor negative inotropic activity . Furthermore, in head-to-head comparisons, CERM-11956 and bepridil diverge in their ability to improve ATP recovery after ischemia, with neither compound significantly elevating ATP levels relative to controls, unlike other calcium antagonists . These functional differences preclude simple interchangeability.

Quantitative Differentiation of CERM-11956 Fumarate from Bepridil and Nifedipine: Head-to-Head Evidence


Superior Anti-Ischemic Protection with Lower Negative Inotropy: CERM-11956 vs. Bepridil and Nifedipine

In isolated guinea-pig hearts subjected to 60 min global ischemia and 30 min reperfusion, CERM-11956 provided the most pronounced anti-ischemic protection among the three compounds tested . Critically, this superior protection was achieved at concentrations that elicited only minor negative inotropic activity, whereas bepridil and nifedipine exhibited more pronounced negative inotropy at comparable protective doses .

Cardiac Ischemia Calcium Channel Antagonist Anti-Ischemic Agent

Divergent Effect on ATP Recovery Post-Ischemia: CERM-11956 vs. Other Calcium Antagonists

A comparative study of multiple calcium antagonists in the guinea-pig working heart model (45 min global ischemia, 25 min reperfusion) revealed a key differentiation . While pretreatment with nifedipine, verapamil, diltiazem, lidoflazine, and mioflazine led to slightly increased ATP levels in ischemic hearts compared to controls, bepridil and CERM-11956 did not elevate ATP levels under the same conditions . This indicates a distinct mechanism or downstream metabolic effect.

Cardioprotection ATP Recovery High-Energy Phosphates

Contractile Recovery at EC30: CERM-11956 vs. Other Calcium Antagonists

In the guinea-pig working heart, at a concentration that reduced the first derivative of aortic pressure (dAo P/dt) by 30% (EC30), CERM-11956 and bepridil did not improve the recovery of contractile function after global ischemia and reperfusion, whereas perfusion with other calcium antagonists (verapamil, diltiazem, lidoflazine, mioflazine) and dipyridamole improved recovery to 60–80% of normoxic control values . Nifedipine at its EC10 also failed to improve recovery .

Cardiac Function Ischemia-Reperfusion Calcium Antagonist

Optimal Research Applications for CERM-11956 Fumarate Based on Comparative Evidence


Investigating Anti-Ischemic Mechanisms Decoupled from Negative Inotropy

CERM-11956 is ideally suited for studies aiming to dissect anti-ischemic protection from cardiac contractility impairment. The compound's ability to confer the most pronounced anti-ischemic effect among bepridil and nifedipine while inducing only minor negative inotropy enables cleaner interpretation of ischemia-reperfusion experiments without the confounding variable of reduced cardiac work.

Comparative Pharmacology Studies with Bepridil and Calcium Antagonist Classes

As a bepridil derivative with a divergent metabolic signature, CERM-11956 is a valuable tool compound for comparative pharmacology. Studies show that CERM-11956 and bepridil do not increase ATP levels post-ischemia, unlike other calcium antagonists . This makes CERM-11956 a critical reference standard for experiments exploring the relationship between calcium channel blockade, high-energy phosphate metabolism, and cardioprotection.

Ex Vivo Ischemia-Reperfusion Injury Models Requiring Precise Hemodynamic Control

The guinea-pig working heart model, which demonstrated that CERM-11956 does not improve contractile recovery at EC30 , represents a specific use case. Researchers utilizing this or similar ex vivo preparations to study calcium antagonist pharmacology should include CERM-11956 as a control to validate experimental conditions and to benchmark novel compounds against a well-characterized agent with a known hemodynamic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 97631-49-7 (Fumarate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.